molecular formula C15H13N3O4S2 B2718476 1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione CAS No. 400076-20-2

1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2718476
CAS No.: 400076-20-2
M. Wt: 363.41
InChI Key: ZUYYQOXERMJYLL-FLIBITNWSA-N
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Description

The compound 1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione (hereafter referred to as the target compound) is a hybrid heterocyclic molecule featuring:

  • A 4-oxo-2-thioxo-1,3-thiazolidinone core substituted at position 5 with a [(4-methoxyanilino)methylene] group.
  • A dihydro-1H-pyrrole-2,5-dione (succinimide) moiety at position 3 of the thiazolidinone ring.

This structure combines electron-rich (methoxy) and hydrogen-bonding (anilino NH) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

1-[4-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-22-10-4-2-9(3-5-10)16-8-11-14(21)18(15(23)24-11)17-12(19)6-7-13(17)20/h2-5,8,21H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVJBIPKBSQNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)N3C(=O)CCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 400076-20-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O4S2C_{15}H_{13}N_{3}O_{4}S_{2} with a molecular weight of 363.41 g/mol. The structure features a thiazole ring and a pyrrole moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of thiazole compounds show significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The thiazole and pyrrole derivatives have been investigated for their anticancer potential:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .
  • Case Study : In vitro studies showed that a related compound inhibited the proliferation of human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) by inducing cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

  • Experimental Evidence : In animal models, it was found to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in MCF7 and HeLa cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
MechanismDescription
Apoptosis InductionActivation of caspases leading to programmed cell death
Cell Cycle ArrestG2/M phase arrest in cancer cells
Inhibition of Inflammatory CytokinesSuppression of NF-kB signaling pathways

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Research indicates that compounds with thiazole and pyrrole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer Properties
    • The compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . These findings suggest its potential as a lead compound in cancer therapy.
  • Enzyme Inhibition
    • The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, such as those related to inflammation and cancer progression. For example, it may inhibit certain proteases or kinases, which are critical in tumor growth and metastasis .

Material Science Applications

  • Polymer Chemistry
    • Due to its reactive functional groups, this compound can be utilized in polymer synthesis, particularly in creating biodegradable polymers or coatings with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability .
  • Dyes and Pigments
    • The chromophoric properties of the compound suggest potential applications in dye chemistry. Its derivatives may serve as colorants in textiles and plastics, providing vibrant colors with good lightfastness .

Case Study 1: Antimicrobial Activity

A study published in Molecules explored the synthesis of various thiazole-pyrrole derivatives and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anticancer Mechanisms

Research conducted by a team at a leading university investigated the anticancer properties of this compound against breast cancer cell lines. The study revealed that the compound induced cell cycle arrest and apoptosis through caspase activation and reactive oxygen species generation, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Structural Analogues in the Thiazolidinone-Pyrrolidine-2,5-dione Family

Key analogues from the evidence include:

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Substituent on Thiazolidinone Pyrrolidine-2,5-dione Substituent Melting Point (°C) Yield (%) Purity (HPLC)
Target Compound 4-Methoxyanilino-methylene None (direct linkage) Not reported Not reported Not reported
Compound 3 4-Chloro-benzylidene 4-Fluoro-phenyl 226–228 66/55* Not reported
Compound 9 4-Fluoro-benzylidene 3-Trifluoromethyl-phenyl 157–158 81/74* Not reported
Compound 10 4-Fluoro-benzylidene 4-Chloro-phenyl 206–207 75/53* Not reported
Compound 5 4-Methoxyphenyl-methylene 4-Hydroxyphenyl Not reported Not reported Not reported
[(5Z)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 4-Fluoro-benzylidene Propanoic acid Not reported Not reported No binding activity

*Yields reported for two synthetic routes.

Key Observations:

Substituent Effects: The 4-methoxyanilino group in the target compound introduces an electron-donating methoxy group and an NH linkage, which may enhance hydrogen-bonding interactions compared to benzylidene (CH) substituents in analogues (e.g., Compounds 3, 9, 10) .

Physicochemical Properties: Melting points vary widely (157–261°C), influenced by substituent polarity and crystal packing. The target compound’s melting point is unreported but expected to align with high-polarity analogues (e.g., Compound 3: 226–228°C) .

Synthetic Routes :

  • The target compound’s synthesis likely mirrors methods for analogues, involving condensation of thiosemicarbazides with carbonyl compounds or cycloaddition reactions . Yields for similar compounds range from 31% to 81%, depending on substituents and reaction conditions .

Functional Group Comparisons

Thiazolidinone Core Modifications:
  • 4-Oxo-2-thioxo vs. 2-Oxo-4-thioxo : The target compound retains the 4-oxo-2-thioxo configuration, common in analogues with reported biological activity (e.g., antimicrobial, anticancer) .
Pyrrolidine-2,5-dione Modifications:
  • The succinimide moiety is conserved across analogues, suggesting its role as a hydrogen-bond acceptor or pharmacophore. Substituents on the phenyl ring (e.g., chloro, fluoro, trifluoromethyl) modulate electronic and steric properties .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, a thiazolidinone intermediate (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) can react with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system under reflux (2–3 hours) to form the thiazolidinone core . Subsequent Knoevenagel condensation with 4-methoxyaniline derivatives introduces the methylene-anilino moiety. Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and solvent polarity. Recrystallization from DMF-ethanol mixtures enhances purity .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Solvent SystemDMF:Acetic Acid (1:2)↑ Crystallinity
Reflux Duration2.5 hours↑ Conversion
Stoichiometry (Core:Aniline)1:1.2↑ Product Formation

Q. How can spectroscopic techniques (NMR, FTIR) resolve ambiguities in structural characterization, particularly for the thioxo and methoxyanilino groups?

  • Methodological Answer :
  • FTIR : The thioxo (C=S) group exhibits a strong absorption band at 1200–1250 cm⁻¹, while the 4-methoxyanilino N-H stretch appears at ~3300 cm⁻¹. Overlap with other functional groups (e.g., pyrrole C=O at 1700 cm⁻¹) requires deconvolution software for accurate peak assignment .
  • ¹H NMR : The methoxy (-OCH₃) proton signal appears as a singlet at δ 3.7–3.8 ppm. The thiazolidinone ring protons (e.g., C-H adjacent to S) resonate as doublets at δ 5.1–5.3 ppm (J = 8–10 Hz). Integration ratios help confirm stoichiometry .

Q. What purification strategies are effective for removing byproducts (e.g., unreacted aniline derivatives) during synthesis?

  • Methodological Answer : Column chromatography using silica gel (ethyl acetate:hexane, 3:7) separates polar byproducts. For persistent impurities, fractional crystallization in ethanol at 4°C enhances selectivity. HPLC (C18 column, acetonitrile/water gradient) provides high-resolution separation, with monitoring at 254 nm for aromatic moieties .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic attack. For example, the thioxo sulfur atom exhibits high electron density, making it susceptible to oxidation (e.g., forming sulfoxide derivatives). Solvent effects (PCM model) refine reaction pathway simulations .

Q. Table 2: DFT-Predicted Reactivity Sites

Atom/BondHOMO Energy (eV)Predicted Reactivity
Thioxo (C=S)-6.2High (Oxidation)
Methoxy (-OCH₃)-7.1Low (Stable)

Q. What strategies address contradictions in bioactivity data (e.g., antimicrobial assays vs. cytotoxicity profiles)?

  • Methodological Answer :
  • Dose-Response Analysis : Use IC₅₀ values (e.g., 12–18 µM for antimicrobial activity ) to differentiate between therapeutic and cytotoxic effects.
  • Mechanistic Studies : Fluorescence-based assays (e.g., DNA intercalation or enzyme inhibition) clarify whether bioactivity stems from direct target binding or nonspecific membrane disruption .

Q. How can AI-driven retrosynthesis tools propose novel derivatization pathways (e.g., introducing fluorinated groups) to enhance bioactivity?

  • Methodological Answer : Platforms like Pistachio or Reaxys apply transformer models to prioritize reactions with >80% reported success rates. For fluorination, Suzuki-Miyaura coupling (Pd catalysis) or electrophilic substitution (Selectfluor®) are predicted as feasible. Retrosynthesis trees validate steps, e.g., replacing methoxy with trifluoromethoxy via SNAr reactions .

Experimental Design Considerations

Q. How to design stability studies under varying pH and temperature conditions to assess shelf life?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS.
  • Kinetic Analysis : Arrhenius plots (ln k vs. 1/T) extrapolate degradation rates to standard storage conditions (25°C). Thioxo group hydrolysis is pH-dependent, with maximum stability at pH 6–7 .

Q. What in silico methods validate the compound’s potential as a kinase inhibitor or DNA intercalator?

  • Methodological Answer : Molecular docking (AutoDock Vina) against crystallographic kinase structures (e.g., PDB 1ATP) identifies binding poses. MM-GBSA scoring ranks affinity (ΔG < −8 kcal/mol suggests strong binding). Pharmacophore modeling aligns the thiazolidinone’s electron-rich regions with ATP-binding pockets .

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